molecular formula C14H16N2O2 B11404557 N-(1,2-benzoxazol-3-yl)-2-cyclopentylacetamide

N-(1,2-benzoxazol-3-yl)-2-cyclopentylacetamide

Cat. No.: B11404557
M. Wt: 244.29 g/mol
InChI Key: DBDGZIBVUKSNKM-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-2-cyclopentylacetamide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-2-cyclopentylacetamide typically involves the reaction of 1,2-benzoxazole with cyclopentylacetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-2-cyclopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,2-benzoxazol-3-yl)-2-cyclopentylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-2-cyclopentylacetamide involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,2-benzoxazol-3-yl)-2-cyclopentylacetamide is unique due to its specific structural features, which confer distinct biological activities. Its cyclopentylacetamide moiety may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-2-cyclopentylacetamide

InChI

InChI=1S/C14H16N2O2/c17-13(9-10-5-1-2-6-10)15-14-11-7-3-4-8-12(11)18-16-14/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,16,17)

InChI Key

DBDGZIBVUKSNKM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC(=O)NC2=NOC3=CC=CC=C32

Origin of Product

United States

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